
Dexclamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexclamol is a benzocycloheptapyridoisoquinolinol derivative known for its neuroleptic properties. It has been studied for its effects on catecholamine metabolism and its stereochemical specificity in antagonizing central adrenergic receptors . This compound exists in different enantiomeric forms, with the (+)-dexclamol enantiomer being bioactive and exhibiting significant neuroleptic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexclamol hydrochloride, specifically the (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol, can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired enantiomer. The solubility of this compound hydrochloride in water is a critical factor in its formulation, with the (+)-dexclamol enantiomer exhibiting higher solubility compared to the racemic mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Dexclamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying stereochemical specificity and receptor interactions.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and receptor antagonism.
Medicine: this compound is explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Wirkmechanismus
Dexclamol exerts its effects by antagonizing central adrenergic receptors, specifically targeting dopamine and norepinephrine receptors . The (+)-dexclamol enantiomer increases dopamine turnover without affecting norepinephrine turnover at lower doses, while higher doses affect both neurotransmitters . This stereochemical specificity highlights the importance of the molecular configuration in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Dexclamol wird mit anderen Neuroleptika wie Droperidol und Fluphenazin verglichen . Ähnliche Verbindungen umfassen:
Butaclamol: Ein weiteres Benzocycloheptapyridoisoquinolin-Derivat mit neuroleptischen Eigenschaften.
Droperidol: Ein starkes Neuroleptikum mit einer kürzeren Wirkdauer im Vergleich zu this compound.
Fluphenazin: Ein Neuroleptikum mit einem langsameren Einsetzen und einer längeren Wirkdauer im Vergleich zu this compound.
Die Einzigartigkeit von this compound liegt in seiner stereochemischen Spezifität und seiner Fähigkeit, den Dopamin- und Noradrenalinumsatz selektiv zu beeinflussen, was es zu einer wertvollen Verbindung für die neuropharmakologische Forschung macht.
Biologische Aktivität
Dexclamol, a compound belonging to the class of benzocycloheptapyridoisoquinolinol derivatives, has garnered attention for its neuropharmacological properties, particularly its effects on catecholamine metabolism and its potential as a neuroleptic agent. This article provides an overview of the biological activity of this compound, supported by data tables and case studies that illustrate its mechanisms of action and therapeutic implications.
This compound exists in two stereoisomeric forms: (+)-dexclamol and (-)-dexclamol. Research has shown that only the (+)-isomer exhibits significant biological activity. It is primarily recognized for its ability to modulate dopamine (DA) and norepinephrine (NE) turnover in the central nervous system.
Table 1: Summary of this compound's Biological Activity
Isomer | Activity on DA Turnover | Activity on NE Turnover | Notes |
---|---|---|---|
(+)-Dexclamol | Increased | No effect | Potent neuroleptic effects |
(-)-Dexclamol | No effect | No effect | Inactive in terms of neuropharmacological effects |
Effects on Catecholamine Metabolism
A pivotal study demonstrated that (+)-dexclamol enhances DA turnover while not affecting NE levels under normal conditions. However, at higher doses, both (+)-dexclamol and droperidol (a known neuroleptic) were found to accelerate both DA and NE turnover. This indicates a dose-dependent modulation of catecholamine release, suggesting that this compound may influence adrenergic receptor activity.
Case Studies
- Neuropharmacological Effects : A case study involving animal models indicated that administration of (+)-dexclamol resulted in significant changes in DA metabolism, evidenced by increased levels of homovanillic acid (HVA), a metabolite associated with DA turnover. This study compared this compound's effects with those of other neuroleptics like fluphenazine, establishing a basis for its potential therapeutic use in treating disorders characterized by dopaminergic dysregulation.
- Comparative Efficacy : In another comparative study, the efficacy of this compound was assessed against established neuroleptics. The findings suggested that this compound has a longer duration of action compared to droperidol, making it a candidate for further investigation in chronic treatment scenarios.
Research Findings
Recent research has focused on the stereochemical specificity of this compound's action on DA and NE receptors. The findings highlight that:
- (+)-Dexclamol acts as an antagonist at dopamine receptors, particularly impacting central pathways involved in mood regulation and psychotic disorders.
- The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as schizophrenia and bipolar disorder.
Eigenschaften
CAS-Nummer |
52340-25-7 |
---|---|
Molekularformel |
C24H29NO |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |
InChI-Schlüssel |
UPMOVJBGNREKJV-CQOQZXRMSA-N |
SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Isomerische SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
Kanonische SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Synonyme |
dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.